Smcc-DM4 is a compound that combines the cytotoxic agent DM4, which is a member of the maytansinoid family, with the non-cleavable linker SMCC (succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate). This conjugation forms a drug-linker system primarily utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy. The compound exhibits significant antitumor activity by leveraging the properties of DM4, which interferes with microtubule formation, thus inhibiting cell division and promoting cancer cell death .
Smcc-DM4 is classified as a drug-linker conjugate specifically designed for use in ADCs. The compound is sourced from various chemical suppliers and research institutions focusing on cancer therapeutics. It falls under the category of cytotoxic agents due to its mechanism of action targeting microtubules within cancer cells . The International Chemical Identifier (CAS Number) for Smcc-DM4 is 1228105-52-9, and it has a molecular weight of 1114.69 g/mol .
The synthesis of Smcc-DM4 involves the conjugation of DM4 to the SMCC linker. This process typically includes the following steps:
The molecular formula for Smcc-DM4 is C54H72ClN5O16S, indicating a complex structure that includes multiple functional groups essential for its activity as an ADC. The structural components include:
The detailed molecular structure can be visualized through chemical databases such as PubChem, which provides insights into its three-dimensional conformation .
Smcc-DM4 primarily undergoes reactions relevant to its role in ADCs:
These reactions are critical for maintaining the efficacy and targeting capability of ADCs during their therapeutic application .
The mechanism of action for Smcc-DM4 involves several key processes:
This targeted approach minimizes damage to healthy tissues while maximizing therapeutic effects against tumors .
Smcc-DM4 possesses several notable physical and chemical properties:
These properties are crucial for handling and storage during research and clinical applications .
Smcc-DM4 is primarily used in scientific research related to:
Research involving Smcc-DM4 contributes significantly to advancements in targeted cancer therapies, providing insights into effective treatment modalities while minimizing systemic toxicity .
SMCC-DM4 functions as a pre-formed drug-linker complex that enables reproducible conjugation to monoclonal antibodies. Its molecular architecture comprises three critical elements:
This configuration confers distinct pharmacological advantages:
Table 1: Key Physicochemical Properties of SMCC-DM4
| Property | Specification | Biological Implication |
|---|---|---|
| Molecular Formula | C₅₄H₇₂ClN₅O₁₆S | Determines solubility and metabolic stability |
| Molecular Weight | 1114.69 g/mol | Impacts tumor penetration and clearance kinetics |
| Linker Type | Non-cleavable thioether | Prevents premature payload release in plasma |
| Payload Mechanism | Tubulin polymerization inhibition | Arrests mitosis in proliferating cells |
| Drug-Antibody Ratio (DAR) | 3–4 | Balances potency and antibody integrity |
The development of SMCC-DM4-based therapeutics originates from the discovery of maytansine in 1972 from Maytenus genus shrubs. Despite demonstrating picomolar cytotoxicity against multiple cancer cell lines, early clinical trials of free maytansine failed due to unacceptable neurotoxicity and gastrointestinal toxicity at therapeutic doses [3] [9]. This prompted two parallel strategies:
Table 2: Evolution of Maytansinoid-Based Antibody-Drug Conjugates
| Year | Development Milestone | Clinical Impact |
|---|---|---|
| 1972 | Isolation of maytansine from Maytenus serrata | Identified potent microtubule-inhibiting natural product |
| 1990s | Synthesis of thiol-containing derivatives DM1 and DM4 | Enabled site-specific conjugation to monoclonal antibodies |
| 2000 | First ADC (gemtuzumab ozogamicin) approved for AML | Established ADC therapeutic concept |
| 2006 | Characterization of SMCC-DM1 stability in plasma | Demonstrated superiority of thioether linkers |
| 2013 | FDA approval of trastuzumab emtansine (Kadcyla®) | Validated SMCC-maytansinoid platform |
| 2022 | FDA approval of mirvetuximab soravtansine (Elahere®) with DM4 | Expanded maytansinoid ADCs to folate receptor-positive tumors |
Modern SMCC-DM4 applications extend beyond HER2 targeting. Over 15 ADCs utilizing DM4 payloads are in clinical development against diverse antigens (CD19, CD56, mesothelin), demonstrating the versatility of this conjugate platform [2] [6].
The SMCC-DM4 architecture operates within three interconnected theoretical frameworks that optimize tumor-selective cytotoxicity:
Differential Lysosomal Processing: Antigen-positive cells internalize ADCs via receptor-mediated endocytosis. Following lysosomal fusion, antibody degradation generates Lys-SMCC-DM4. This metabolite retains the linker’s cyclohexane-1-carboxylate moiety, conferring partial polarity that impedes passive diffusion across biological membranes. Consequently, cytotoxic activity concentrates in internalizing cells rather than adjacent stroma [1] [4]. This contrasts sharply with cleavable linkers (e.g., disulfide or valine-citrulline), which liberate membrane-permeable payloads capable of off-target cytotoxicity and bystander effects [7] [10].
Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization: Non-cleavable SMCC-DM4 conjugates exhibit extended plasma half-lives (t₁/₂ ≈ 4–7 days) comparable to unconjugated antibodies. This stability correlates with reduced systemic exposure to free DM4 (<0.1% of total ADC AUC) and diminished hematological toxicity. Meta-analyses of clinical trial data demonstrate significantly lower grade ≥3 adverse events with non-cleavable ADCs (34%) versus cleavable counterparts (47%), independent of target or disease indication [7].
Bystander Effect Mitigation: Lys-SMCC-DM4’s limited membrane permeability confines cytotoxic activity predominantly to antigen-high cells. While advantageous for minimizing damage to healthy tissues, this characteristic necessitates targeting antigens with homogeneous tumor expression. This contrasts with cleavable-linker ADCs (e.g., sacituzumab govitecan), where released SN-38 diffuses into antigen-negative tumor regions—a beneficial bystander effect in heterogeneous malignancies but a liability for on-target toxicity in normal tissues [4] [7].
Table 3: Metabolic Outcomes of SMCC-DM4 Processing in Target Cells
| Metabolic Stage | Molecular Event | Functional Consequence |
|---|---|---|
| Internalization | ADC binding to surface antigen | Clathrin-mediated endocytosis initiation |
| Lysosomal Trafficking | Vesicle acidification (pH ≈ 4.5–5.0) | Activation of hydrolases and proteases |
| Antibody Degradation | Proteolytic cleavage of antibody backbone | Release of cysteine-SMCC-DM4 adducts |
| Metabolite Processing | Lysine conjugation to SMCC-DM4 | Generation of Lys-SMCC-DM4 |
| Intracellular Activity | Lys-SMCC-DM4 binding to β-tubulin | Microtubule destabilization and mitotic arrest |
These frameworks collectively enable a therapeutic index expansion—potent tumor cell killing via microtubule disruption while sparing normal cells lacking antigen expression. The design represents a paradigm shift from conventional chemotherapy, where narrow therapeutic indices historically limited maytansinoid applications [3] [9].
The restricted diffusion of Lys-SMCC-DM4 stems from specific physicochemical properties:
These attributes exemplify rational ADC design principles: payload modification to confine cytotoxicity without compromising intrinsic tubulin-binding affinity.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6